Rational Drug Design and Synthetic Methodologies Utilizing 4-Chloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b]indole
Rational Drug Design and Synthetic Methodologies Utilizing 4-Chloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b]indole
Executive Summary: A Privileged Scaffold in Polypharmacology
In the realm of modern medicinal chemistry, the pyrimido[4,5-b]indole core is recognized as a highly versatile, "privileged" scaffold. It is frequently deployed to target the ATP-binding pockets of various kinases due to its structural mimicry of purine bases. The specific derivative, 4-chloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b]indole (CAS: 173458-87-2), serves as a critical electrophilic building block.
The saturation of the indole's carbocyclic ring (the tetrahydro modification) alters the three-dimensional topology of the molecule. This introduces sp3 character that enhances aqueous solubility and allows for distinct spatial interactions within the hydrophobic pockets of kinases, distinguishing it from its fully aromatic 9H-pyrimido[4,5-b]indole counterpart. This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic reactivity, and field-proven protocols for synthesizing advanced kinase inhibitors.
Physicochemical Profiling
Understanding the baseline properties of this intermediate is essential for optimizing reaction conditions, predicting solubility, and designing downstream purification workflows.
| Property | Value |
| Chemical Name | 4-chloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b]indole |
| CAS Registry Number | 173458-87-2 |
| Molecular Formula | C₁₀H₁₀ClN₃ |
| Molecular Weight | 207.66 g/mol |
| Appearance | Light yellow powder |
| SMILES String | ClC1=C2C(=NC=N1)NC1=C2CCCC1 |
| Reactivity Profile | Electrophilic at C4; susceptible to SNAr and cross-coupling |
Data aggregated from commercial chemical databases and PubChem 12.
Mechanistic Reactivity: The C4-Electrophilic Center
The synthetic utility of 4-chloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b]indole lies in the highly activated nature of the C4 position. The adjacent pyrimidine nitrogens (N1 and N3) exert a strong electron-withdrawing effect via both resonance and induction. This creates a partial positive charge ( δ+ ) at C4, making it an ideal substrate for Nucleophilic Aromatic Substitution (SNAr) .
When an amine nucleophile attacks C4, the aromaticity of the pyrimidine ring is temporarily disrupted, forming a negatively charged Meisenheimer complex. The electronegative nitrogen atoms stabilize this intermediate. Subsequent expulsion of the chloride leaving group restores aromaticity, yielding the 4-amino substituted product. For sterically hindered or weakly nucleophilic anilines, palladium-catalyzed Buchwald-Hartwig cross-coupling is employed to artificially lower the activation energy barrier.
Applications in Targeted Kinase Inhibition
The derivatization of this scaffold has led to the discovery of several potent, clinically relevant kinase inhibitors:
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Dual RET/TRKA Inhibitors: Aberrant RET kinase signaling and NTRK fusions are primary drivers in lung, thyroid, and pancreatic cancers. Pyrimido-indole derivatives have been identified as potent dual inhibitors, overcoming resistance mechanisms that plague highly selective, single-target therapies 3.
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GSK-3β Inhibitors: Glycogen synthase kinase-3β is a prime target for Alzheimer's disease and neurodegeneration. Optimization of the pyrimido[4,5-b]indole scaffold has yielded enantiopure, nanomolar inhibitors. The tetrahydro variant provides a specific vector for substituents to interact with the hinge region of GSK-3β while improving metabolic stability 4.
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Antiangiogenic Agents (VEGFR-2 / PDGFR-β): Substituted pyrimido[4,5-b]indoles have been designed as single agents with combination chemotherapy potential, simultaneously inhibiting VEGFR-2 and PDGFR-β to disrupt tumor blood vessel formation and metastasis 5.
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LIMK/ROCK Kinase Inhibitors: Recent patent literature highlights the use of the 4-chloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b]indole building block in synthesizing inhibitors targeting LIMK and ROCK, which are implicated in cancer metastasis and ocular hypertension 6.
Experimental Methodologies: Self-Validating Protocol
To ensure high-fidelity synthesis of kinase inhibitor libraries, the following self-validating SNAr protocol is recommended for derivatizing the C4 position.
Protocol: Nucleophilic Aromatic Substitution (SNAr) of Aliphatic Amines
Objective: To synthesize 4-amino-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b]indole derivatives.
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Step 1: Reagent Preparation. In an oven-dried reaction vial, suspend 4-chloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b]indole (1.0 equivalent, e.g., 0.5 mmol) in anhydrous n-butanol (0.2 M).
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Causality:n-butanol is selected because its high boiling point (117 °C) provides the necessary thermal energy to overcome the SNAr activation barrier. Furthermore, its protic nature hydrogen-bonds with the leaving chloride ion, stabilizing the transition state and accelerating the reaction.
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Step 2: Base and Nucleophile Addition. Add N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents) followed by the desired aliphatic amine (1.2 equivalents).
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Causality: DIPEA is a sterically hindered, non-nucleophilic base. It acts as an acid scavenger to neutralize the HCl generated during the reaction, preventing the protonation of the nucleophile, which would otherwise stall the reaction kinetics.
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Step 3: Thermal Displacement. Seal the vial and heat the mixture to 110 °C for 12–18 hours under a nitrogen atmosphere.
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Step 4: Self-Validation (Reaction Monitoring). Monitor the reaction via TLC (Eluent: 5% MeOH in DCM). The disappearance of the starting material (higher Rf ) and the appearance of a new, polar spot (lower Rf ) validates the progression. Confirm mass conversion via LC-MS (ESI+), looking for the [M+H]⁺ peak of the product and the absence of the characteristic 3:1 chlorine isotope pattern.
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Step 5: Workup and Purification. Cool the mixture to room temperature. Concentrate under reduced pressure. Partition the residue between Ethyl Acetate and saturated aqueous NaHCO₃. Extract the aqueous layer twice with EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash column chromatography (Silica gel, DCM/MeOH gradient).
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Step 6: Final Validation. Characterize the purified product using ¹H NMR and ¹³C NMR to confirm the regioselective displacement at C4.
Synthetic Workflow Visualization
The following diagram illustrates the strategic divergence of the 4-chloro building block into various therapeutic pipelines, dictated by the choice of nucleophile and reaction conditions.
Synthetic workflow from the 4-chloro building block to final kinase inhibitor candidates.
References
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National Center for Biotechnology Information. "4-chloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b]indole | C10H10ClN3". PubChem.[Link]
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Acharya, B., et al. "Discovery of 9H-pyrimido[4,5-b]indole derivatives as dual RET/TRKA inhibitors". Bioorganic & Medicinal Chemistry. [Link]
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Schmitt, C., et al. "Discovery and Evaluation of Enantiopure 9H-pyrimido[4,5-b]indoles as Nanomolar GSK-3β Inhibitors with Improved Metabolic Stability". MDPI Pharmaceuticals.[Link]
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Gangjee, A., et al. "Single Agents with Designed Combination Chemotherapy Potential: Synthesis and Evaluation of Substituted Pyrimido[4,5-b]indoles as Receptor Tyrosine Kinase and Thymidylate Synthase Inhibitors". Journal of Medicinal Chemistry.[Link]
- World Intellectual Property Organization. "WO2021239727A1 - 4-(7h-pyrrolo[2,3-d]pyrimidin-4-yl)-3,6-dihydropyridine-1-(2h)-carboxamide derivatives as limk and/or rock kinases inhibitors".
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- 1. 4-chloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b]indole 95% | CAS: 173458-87-2 | AChemBlock [achemblock.com]
- 2. 4-chloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b]indole | C10H10ClN3 | CID 10655953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Discovery of 9H-pyrimido[4,5-b]indole derivatives as dual RET/TRKA inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Evaluation of Enantiopure 9H-pyrimido[4,5-b]indoles as Nanomolar GSK-3β Inhibitors with Improved Metabolic Stability | MDPI [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. WO2021239727A1 - 4-(7h-pyrrolo[2,3-d]pyrimidin-4-yl)-3,6-dihydropyridine-1-(2h)-carboxamide derivatives as limk and/or rock kinases inhibitors for use in the treatment of cancer - Google Patents [patents.google.com]
